molecular formula C9H8BrClO B3194844 4-Bromo-2-chloro-1-cyclopropoxybenzene CAS No. 869569-68-6

4-Bromo-2-chloro-1-cyclopropoxybenzene

Cat. No. B3194844
CAS RN: 869569-68-6
M. Wt: 247.51 g/mol
InChI Key: VOSGLDZLIGHGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-chloro-1-cyclopropoxybenzene is a chemical compound with the molecular formula C9H8BrClO . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Bromo-2-chloro-1-cyclopropoxybenzene can be achieved through various routes. One common method is through electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chloro-1-cyclopropoxybenzene consists of a benzene ring with bromine, chlorine, and cyclopropoxy substituents . The InChI code for this compound is 1S/C9H8BrClO/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7H,2-3H2 .


Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-2-chloro-1-cyclopropoxybenzene are complex due to the presence of multiple reactive sites on the benzene ring. The bromine, chlorine, and cyclopropoxy groups can all participate in various reactions, leading to a wide range of possible products .

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-cyclopropoxybenzene in chemical reactions typically involves electrophilic aromatic substitution . The electrophile (a molecule that accepts an electron pair) forms a sigma bond with the benzene ring, creating a positively charged intermediate. This intermediate then loses a proton to yield the final product .

Safety and Hazards

4-Bromo-2-chloro-1-cyclopropoxybenzene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

As of now, 4-Bromo-2-chloro-1-cyclopropoxybenzene is primarily used for research and development purposes . Its future directions will likely continue in this vein, with further studies needed to fully understand its properties and potential applications.

properties

CAS RN

869569-68-6

Product Name

4-Bromo-2-chloro-1-cyclopropoxybenzene

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

4-bromo-2-chloro-1-cyclopropyloxybenzene

InChI

InChI=1S/C9H8BrClO/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

VOSGLDZLIGHGOD-UHFFFAOYSA-N

SMILES

C1CC1OC2=C(C=C(C=C2)Br)Cl

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cooled solution of diethylzinc solution (1.0 M in hexanes) (8.25 mL, 8.25 mmol, 2.75 eq.) in DCM (15 mL), trifluoroacetic acid (0.6 mL, 7.80 mmol, 2.60 eq.) was added slowly (gas evolution). Upon addition completion, the mixture was stirred at 0° C. for 10 min. Methyleniodid (0.7 mL, 8.70 mmol, 2.90 eq.) was added dropwise and the mixture was stirred at 0° C. for 10 min. A solution of 4-bromo-2-chloro-1-vinyloxy-benzene (700 mg, 3.00 mmol, 1.00 eq.) in DCM (5 mL) was added dropwise. The reaction mixture was stirred at 0° C. for 30 min and further at r.t. for 1 hour, then quenched with 2N aq. HCl soln. (15 mL) and water (5 mL). The layers were separated. The aq. layer was extracted with DCM (1×25 mL). The comb. org. phases were dried over MgSO4 and concentrated in vacuo. The residue was purified by flashmaster (column: 100 g, flow: 45 mL/min, 30 fractions of 45 mL, Heptane to Heptane+5% AcOEt) to yield 4-bromo-2-chloro-1-cyclopropoxy-benzene as a colorless oil.
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